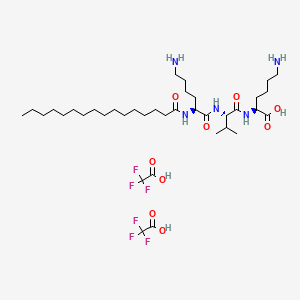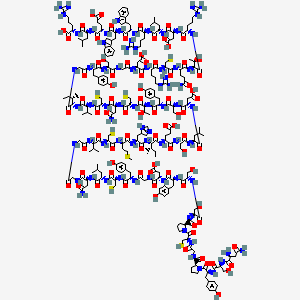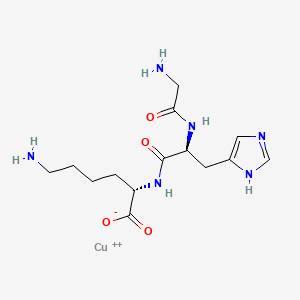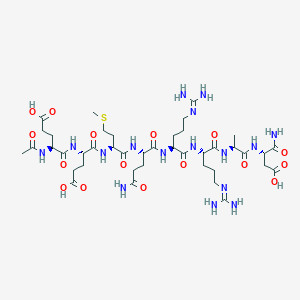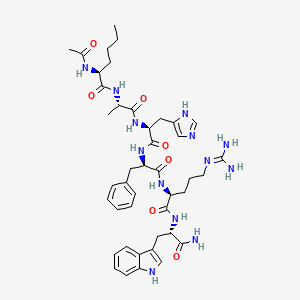
Z-L-Aza-OH*CHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-L-Aza-OH*CHA is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is often used in research and industrial applications, particularly in the synthesis of zeolites and other porous materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Aza-OH*CHA typically involves the use of organic structure-directing agents. One common method is the hydrothermal synthesis, where the compound is formed under high-temperature and high-pressure conditions. The reaction often involves the use of N,N,N-Trimethyl-1-adamantammonium or N,N,N-Dimethylethylcyclohexyl ammonium cations as templates .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar hydrothermal methods. The process involves mixing the necessary reactants in an autoclave and heating them to the required temperature and pressure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-L-Aza-OH*CHA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Z-L-Aza-OH*CHA has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems, including as a drug delivery agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of advanced materials, including catalysts and adsorbents.
Mecanismo De Acción
The mechanism of action of Z-L-Aza-OH*CHA involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-1-adamantammonium
- N,N,N-Dimethylethylcyclohexyl ammonium
- Chabazite-type zeolites
Uniqueness
Z-L-Aza-OH*CHA is unique due to its specific structure and properties, which make it particularly effective as a catalyst and in the synthesis of porous materials. Its ability to form highly crystalline and pure products sets it apart from other similar compounds .
Propiedades
Número CAS |
684270-44-8 |
|---|---|
Fórmula molecular |
C11H12N4O4*C6H13N |
Peso molecular |
264,24*99,18 g/mole |
Sinónimos |
Z-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






